N-Butylacetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-butylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-3-4-5-7-6(2)8/h3-5H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLDXXLJMRTVSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061511 | |
| Record name | Acetamide, N-butyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119-49-9, 13434-12-3 | |
| Record name | N-Butylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Butylacetamide | |
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| Record name | N-Butylacetamide | |
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| Record name | Acetamide, N-butyl- | |
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| Record name | Acetamide, N-butyl- | |
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| Record name | N-butylacetamide | |
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| Record name | N-BUTYLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45F5O38HJS | |
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| Record name | N-(3-Methylbutyl)acetamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031651 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthetic Methodologies and Mechanistic Investigations of N Butylacetamide and Analogous Structures
Direct Synthesis Approaches to N-Butylacetamide
Direct synthesis of this compound is primarily achieved through amidation reactions, which involve the formation of an amide bond between a butylamine (B146782) source and an acetyl group precursor. These methods can be broadly categorized into traditional chemical reactions and enzyme-catalyzed pathways.
Amidation Reactions Utilizing Butylamine and Acetyl Precursors
The formation of this compound from butylamine and an acetyl precursor is a classic example of N-acylation. derpharmachemica.com The most common and efficient methods involve activating a carboxylic acid, typically acetic acid, to make it more electrophilic before its reaction with butylamine.
Acetyl Chloride: A highly effective method is the reaction of butylamine with acetyl chloride. This reaction, often referred to as a Schotten-Baumann reaction, is typically rapid and proceeds at room temperature in aprotic solvents. derpharmachemica.com The mechanism involves the nucleophilic attack of the butylamine nitrogen on the carbonyl carbon of the highly reactive acyl chloride. youtube.comkhanacademy.org The reaction is generally conducted in the presence of a base, such as a tertiary amine or pyridine, to neutralize the hydrochloric acid byproduct, driving the equilibrium towards the amide product. derpharmachemica.com
Acetic Anhydride (B1165640): Acetic anhydride is another effective acetylating agent for synthesizing this compound. The reaction mechanism is similar to that of acetyl chloride, involving nucleophilic attack by butylamine on one of the carbonyl carbons of the anhydride. This process also requires a base to neutralize the acetic acid byproduct.
Acetic Acid: Direct reaction between butylamine and acetic acid to form this compound is challenging due to the competing acid-base reaction, which forms a stable ammonium (B1175870) salt. To overcome this, the reaction typically requires high temperatures (around 200°C) to dehydrate the salt and form the amide bond, or the use of coupling agents. Modern methods utilize catalysts, such as boronic acids, to facilitate direct amidation under milder conditions. For instance, (2-(thiophen-2-ylmethyl)phenyl)boronic acid has been shown to be a highly active catalyst for direct amidation between various carboxylic acids and amines at room temperature. organic-chemistry.org
Table 1: Comparison of Acetyl Precursors for this compound Synthesis
| Acetyl Precursor | General Reaction Conditions | Key Features |
|---|---|---|
| Acetyl Chloride | Room temperature, aprotic solvent (e.g., DCM, THF), presence of a base (e.g., pyridine, triethylamine). derpharmachemica.com | Highly reactive, fast reaction, requires base to neutralize HCl byproduct. derpharmachemica.com |
| Acetic Anhydride | Room temperature or gentle heating, often with a base or catalyst. | Less reactive than acetyl chloride, produces acetic acid as a byproduct. |
| Acetic Acid | High temperatures (e.g., >180°C) for direct thermal condensation, or use of coupling agents/catalysts at milder temperatures. | Least reactive precursor, forms a salt with amine, requires forcing conditions or activation. |
Enzymatic Synthesis Pathways: Immobilized Lipase (B570770) Catalysis
Enzymatic synthesis offers a green and highly selective alternative for producing amides like this compound. Lipases, particularly immobilized forms, are widely used for this purpose due to their stability in organic solvents and their catalytic efficiency.
The most commonly used lipase for amidation is the immobilized lipase B from Candida antarctica (CAL-B), often known by the commercial name Novozym 435. The synthesis is typically performed in a non-aqueous solvent, such as n-hexane, to minimize the competing hydrolysis reaction. nih.gov The acyl donor is usually an ester, such as ethyl acetate.
The catalytic mechanism involves a two-step process known as the Ping-Pong Bi-Bi mechanism. nih.gov
Acylation: The serine hydroxyl group at the lipase's active site attacks the carbonyl carbon of the acetyl donor (e.g., ethyl acetate), forming a tetrahedral intermediate. This collapses to release ethanol, creating a stable acyl-enzyme complex. nih.gov
Aminolysis: The nucleophilic butylamine then attacks the carbonyl of the acyl-enzyme complex. This second tetrahedral intermediate then collapses, releasing the this compound product and regenerating the free enzyme. nih.gov
The use of immobilized enzymes simplifies product purification, as the catalyst can be easily removed by filtration and reused for multiple reaction cycles, making the process more cost-effective. nih.govnih.gov The efficiency of the reaction can be influenced by factors such as the type of solvent, temperature, and the molar ratio of the reactants. nih.gov While hydrophobic solvents are generally preferred, their choice is critical as they can affect the essential water layer on the enzyme that is necessary for its activity. nih.gov
Table 2: Research Findings on Lipase-Catalyzed Acylation of Amines
| Lipase Type (Immobilized) | Amine Substrate | Acyl Donor | Key Finding |
|---|---|---|---|
| Novozym 435 (CAL-B) | Octanol/Formic Acid | Formic Acid | Optimal enzyme concentration was found to be a key parameter for achieving high molar conversions. nih.gov |
| Candida cylindracea lipase | Various Alcohols | Various Carboxylic Acids | The immobilized enzyme was stable and could be reused for over 72 days, retaining about one-third of its initial activity. nih.gov |
| Novozym 435, Lipozyme RM IM, Lipozyme TL IM | Octanol | Formic Acid | Novozym 435 showed the highest conversion for the synthesis of octyl formate (B1220265) among the tested commercial lipases. nih.gov |
| N-acetyl, tert-butyl amide | Amino Acids | Activated Esters | Syntheses were developed for all 20 natural amino acids, sometimes requiring protecting groups for challenging substrates. nih.gov |
Formation of this compound in Complex Chemical Systems
Beyond direct synthesis, this compound can be generated as one of many products within complex reaction networks, most notably the Maillard reaction. This non-enzymatic browning reaction is fundamental in food chemistry, contributing to the flavor and color of cooked foods.
Maillard Reaction Pathways and Mechanisms
The Maillard reaction is initiated by the condensation of a reducing sugar with a compound containing a primary amino group, such as an amino acid or, in this specific case, butylamine. nih.gov This initial step forms an unstable Schiff base that rearranges to an Amadori product. nih.gov The subsequent stages of the reaction involve numerous degradation and fragmentation pathways of this intermediate, leading to a complex mixture of volatile and non-volatile compounds, including this compound. Research has confirmed the formation of this compound as a major volatile component when aqueous solutions of D-glucose and n-butylamine are heated.
A critical pathway in the advanced stages of the Maillard reaction involves the degradation of the Amadori product into highly reactive α-dicarbonyl (or α-oxoaldehyde) intermediates, such as glyoxal, pyruvaldehyde, and diacetyl. nih.gov These molecules are formed through multiple fragmentation and dehydration reactions of the sugar moiety. nih.govnih.gov These α-dicarbonyls are significantly more reactive than the parent sugar and act as key intermediates in the formation of many flavor compounds. nih.gov
The formation of this compound can be explained through the fragmentation of these dicarbonyls. For instance, the C2- and C3-cleavage of intermediates can lead to the formation of small carbonyl compounds. researchgate.net Specifically, a C2 fragment like an acetyl group can be generated, which can then react with butylamine present in the system to form this compound. The interaction of α-dicarbonyls with amino compounds is also a key step in the Strecker degradation of amino acids, another important flavor-generating pathway within the Maillard reaction.
The pH of the reaction medium is a critical parameter that significantly influences both the rate of the Maillard reaction and the distribution of its final products. nih.gov Generally, the reaction is accelerated in alkaline conditions because the deprotonation of the amino group enhances its nucleophilicity, facilitating the initial attack on the sugar's carbonyl group. researchgate.netresearchgate.net
The pH also dictates which degradation pathways are favored, thereby altering the final product profile. nih.govsandiego.edu In studies involving the reaction of D-glucose and n-butylamine, the relative amount of this compound formed was shown to change markedly with pH.
At acidic pH (e.g., 4.0): The reaction favors the formation of higher-boiling heterocyclic compounds, such as N-butylpyrroles, with less C-C fission of the glucose molecule. The protonation of the amino group slows the initial reaction rate. researchgate.net
At neutral pH (e.g., 6.5): A mixture of both heterocyclic compounds and lower-boiling fission products is observed.
At alkaline pH (e.g., 11.48): The reaction strongly favors the formation of lower-boiling fission products, including this compound and N-butylformamide. sandiego.edu The increased rate of sugar fragmentation reactions under alkaline conditions leads to a higher yield of these smaller molecules. sandiego.edu
This demonstrates that by controlling the pH, it is possible to direct the Maillard reaction towards the preferential formation of specific classes of compounds.
Table 3: Influence of pH on Major Products from the Reaction of D-Glucose and n-Butylamine
| pH Level | Dominant Product Class | Examples of Major Products Identified |
|---|---|---|
| Acidic (pH 4.0) | Higher-boiling heterocyclic compounds (less fragmentation). sandiego.edu | N-butylpyrroles, 5-(hydroxymethyl)-2-furfural. |
| Neutral (pH 6.5) | Mixture of heterocyclic and fission products. | N-butylpyrroles, this compound, N-butylformamide. |
| Alkaline (pH 11.48) | Lower-boiling fission compounds (high fragmentation). sandiego.edu | This compound, N-butylformamide, various alcohols. |
Byproduct Formation in Multi-Component Reactions (e.g., Acetylated Masked Acyl Cyanide Reagent Methodologies)
Multi-component reactions (MCRs), such as the Passerini and Ugi reactions, are powerful tools in organic synthesis for creating molecular complexity in a single step. organic-chemistry.orgresearchgate.netnih.govnih.govnih.gov These reactions typically involve the combination of three or more reactants to form a single product, incorporating portions of each starting material. wikipedia.org However, the complexity of these reactions can sometimes lead to the formation of undesired side products, particularly when certain substrates are used.
One notable example involves the use of acetylated masked acyl cyanide (MAC) reagents in one-pot syntheses. organic-chemistry.org Masked acyl cyanides are versatile synthons that can act as acyl anion equivalents. nih.govorganic-chemistry.orgnsf.gov In methodologies designed to produce α-acetoxy carbonyl compounds from aldehydes and amines, limitations have been observed. Specifically, when employing certain aliphatic aldehydes and imines in these multi-component systems, the formation of this compound as an undesired byproduct has been reported. organic-chemistry.org This highlights a competing reaction pathway where the acetyl group and the butylamine (or a precursor) react to form the simple amide, deviating from the intended, more complex product.
| Reaction Type | Key Reagents | Intended Product | Observed Byproduct with Butylamine/Imines | Reference |
|---|---|---|---|---|
| One-portion synthesis of 2-acetoxy carbonyl compounds | Aldehyde, Amine, Acetylated Masked Acyl Cyanide | α-Acetoxy Amide | This compound | organic-chemistry.org |
Synthesis of this compound-Containing Derivatives
Ritter Reaction Applications in N-Alkylacetamide Synthesis, Including Bismuth Triflate Catalysis
The Ritter reaction is a cornerstone of organic chemistry for the synthesis of N-alkyl amides from nitriles and a source of carbocations, such as alkenes or alcohols, under strongly acidic conditions. ias.ac.inwikipedia.org The reaction proceeds via the electrophilic addition of a carbocation to the nitrogen atom of the nitrile, forming a nitrilium ion. wikipedia.orgmissouri.eduorganic-chemistry.org This intermediate is then hydrolyzed during aqueous work-up to yield the corresponding N-alkyl amide. wikipedia.orgorganic-chemistry.org
Traditionally, the Ritter reaction requires stoichiometric amounts of strong, corrosive acids like sulfuric acid, which can limit its applicability with sensitive functional groups. ias.ac.in To circumvent these harsh conditions, modern variations utilize Lewis acid catalysts. Among these, bismuth(III) triflate (Bi(OTf)₃) has emerged as a highly effective, water-tolerant, and environmentally friendlier catalyst for this transformation. lookchem.comresearchgate.netresearchgate.netiau.irbeilstein-archives.org
Bismuth triflate catalyzes the Ritter reaction between a tertiary alcohol (a carbocation precursor) and a nitrile (such as acetonitrile) to produce N-alkylacetamides. lookchem.comresearchgate.net For the synthesis of this compound, 1-butanol (B46404) would typically be a challenging substrate as it forms a less stable primary carbocation. However, the Ritter reaction is highly effective for tertiary alcohols, meaning tert-butyl alcohol readily reacts with acetonitrile (B52724) to form N-tert-butylacetamide. The principles can be extended to other isomers of butanol that can generate a stable carbocation. The catalytic cycle with bismuth triflate is presumed to proceed through the generation of triflic acid in the presence of water, which then protonates the alcohol, leading to the formation of the carbocation. lookchem.com Research has shown that bismuth triflate can outperform many other metal triflates in this reaction. lookchem.com
| Catalyst | Substrates | Product Type | Key Advantages of Bi(OTf)₃ | Reference |
|---|---|---|---|---|
| Bismuth Triflate (Bi(OTf)₃) | Tertiary Alcohols, Nitriles (e.g., Acetonitrile) | N-tert-Alkyl Amides | Catalytic amounts, high yields, water tolerant, outperforms other metal triflates. | lookchem.comresearchgate.netresearchgate.net |
Nucleophilic Substitution at Silicon Centers for Organosilicon Bis-Acetamide Constructs
The synthesis of organosilicon compounds containing amide functionalities leverages the principles of nucleophilic substitution at the silicon atom. lkouniv.ac.inresearchgate.net Silicon is more electropositive than carbon, and substitution at silicon is generally easier. lkouniv.ac.innih.gov Chlorosilanes are excellent electrophilic precursors for these reactions. lkouniv.ac.in
The construction of an organosilicon bis-acetamide scaffold, such as bis(N-butylacetamido)silane, can be envisioned through a stepwise process. The initial step involves the reaction of a dichlorosilane, like dichlorodimethylsilane, with two equivalents of butylamine. This reaction proceeds via nucleophilic attack of the amine on the silicon center, displacing the chloride leaving groups to form a bis(butylamino)silane. google.com
Following the formation of the bis(butylamino)silane, the N-H bonds of the amino groups can be acylated. Treatment with an acetylating agent, such as acetyl chloride or acetic anhydride, would lead to the formation of the target bis(N-butylacetamido)silane. This second step is an amidation reaction where the nitrogen atom acts as a nucleophile towards the carbonyl carbon of the acetylating agent. This general approach allows for the creation of complex organosilicon molecules with defined amide functionalities. A proposed reaction between a bis-amino silane (B1218182) and vinyltriacetoxysilane (B1195284) (VTAS) has been shown to lead to an amide complex, illustrating the feasibility of forming amide bonds from aminosilane (B1250345) precursors. researchgate.net
| Step | Reaction Type | Reactants | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Nucleophilic Substitution at Si | Dichlorosilane + Butylamine | Bis(butylamino)silane | google.com |
| 2 | N-Acylation (Amidation) | Bis(butylamino)silane + Acetylating Agent | Bis(N-butylacetamido)silane | researchgate.netorganic-chemistry.org |
Formation of this compound Scaffolds via Halogenation and Amidation Reactions
The synthesis of amides, including this compound, is fundamentally an amidation reaction, involving the formation of a bond between a carbonyl carbon and a nitrogen atom. This process can be facilitated by preceding or concurrent halogenation of the carboxylic acid component, which activates it for nucleophilic attack by an amine.
A classic and direct method for synthesizing this compound is the reaction of butylamine with an activated acetic acid derivative, such as acetyl chloride. Here, the carbonyl carbon of acetyl chloride is highly electrophilic due to the inductive effect of the chlorine atom. Butylamine acts as a nucleophile, attacking the carbonyl carbon and subsequently displacing the chloride ion to form the stable amide bond of this compound.
More advanced methods utilize in-situ activation. For example, coupling systems involving N-iodosuccinimide have been developed for amide bond formation. bohrium.com In such systems, the carboxylic acid is activated, which can be mechanistically viewed as a form of transient halogenation or formation of a highly reactive acyl intermediate. This activated species is then readily attacked by the amine. Electrophilic halogenation reagents based on anomeric amides have also been developed, highlighting the role of halogen-containing compounds in mediating C-N bond formation. researchgate.net These methods provide mild and efficient pathways to amides and peptides, and the principles are directly applicable to the straightforward synthesis of this compound from acetic acid and butylamine. bohrium.comresearchgate.net
Reactivity and Reaction Dynamics of N Butylacetamide
Thermal Decomposition and Pyrolysis Studies
The thermal stability and decomposition pathways of N-alkyl-substituted acetamides have been a subject of significant research. Studies on N-t-butylacetamide, a structural isomer of N-butylacetamide, provide critical insights into the reaction dynamics, as detailed below. The gas-phase pyrolysis of N-t-butylacetamide has been investigated in a static system, revealing simultaneous, homogeneous, and unimolecular decomposition processes. rsc.org
Kinetic analysis of the gas-phase pyrolysis of N-t-butylacetamide was conducted over a temperature range of 385–465°C. rsc.org The study identified two primary competing unimolecular reactions. The dominant pathway is the elimination of isobutene and acetamide (B32628). A secondary, competing reaction involves the formation of t-butylamine and ketene, although this pathway is less significant.
The rate constant for the primary decomposition pathway (elimination of isobutene) is described by the following Arrhenius equation:
k₁ = 10¹²·⁴² exp(–51540 / RT) s⁻¹ rsc.orgrsc.org
Additionally, acetic acid, formed from the subsequent decomposition of acetamide, was found to catalyze the formation of t-butylamine. The rate constant for this bimolecular catalytic process in the temperature range of 400–452°C is given by:
k₃ = 10¹³·⁵⁶ exp(–34950 / RT) cm³ mol⁻¹ s⁻¹ rsc.orgrsc.org
Interactive Data Table: Kinetic Parameters for N-t-Butylacetamide Pyrolysis
| Reaction Pathway | Parameter | Value | Units | Source |
|---|---|---|---|---|
| Primary Unimolecular Decomposition | ||||
| Pre-exponential Factor (A) | 10¹²·⁴² | s⁻¹ | rsc.orgrsc.org | |
| Activation Energy (Ea) | 51,540 | cal mol⁻¹ | rsc.orgrsc.org | |
| Catalyzed Bimolecular Process | ||||
| Pre-exponential Factor (A) | 10¹³·⁵⁶ | cm³ mol⁻¹ s⁻¹ | rsc.orgrsc.org | |
| Activation Energy (Ea) | 34,950 | cal mol⁻¹ | rsc.orgrsc.org |
Note: R in the Arrhenius expressions is in cal mol⁻¹ K⁻¹.
The pyrolysis of N-t-butylacetamide proceeds through two main simultaneous decomposition routes. rsc.org
Elimination of Isobutene and Formation of Acetamide: This is the major pathway. It is a unimolecular elimination reaction analogous to the pyrolysis of esters. The reaction involves the transfer of a hydrogen atom from the acetyl group to the nitrogen atom, leading to the cleavage of the C-N bond and the formation of isobutene and acetamide. rsc.orgrsc.org
CH₃CONHC(CH₃)₃ → CH₃CONH₂ + (CH₃)₂C=CH₂
Formation of t-Butylamine and Ketene: A minor, competing unimolecular pathway results in the formation of t-butylamine and ketene.
CH₃CONHC(CH₃)₃ → (CH₃)₃CNH₂ + CH₂=C=O
The acetamide produced in the primary pathway can further decompose, yielding acetic acid, which then catalyzes other reactions within the system. rsc.orgrsc.org
For the primary unimolecular elimination reaction that yields isobutene and acetamide, a six-centered transition state is proposed. rsc.orgrsc.org This mechanism is consistent with similar thermal elimination reactions observed in esters and other related compounds. The proposed transition state involves a concerted process where the carbonyl oxygen abstracts a hydrogen atom from one of the methyl groups of the t-butyl substituent, simultaneously leading to the cleavage of the C-N bond and the formation of the C=C double bond in isobutene. This cyclic arrangement lowers the activation energy for the reaction compared to a stepwise radical mechanism.
Functional Group Reactivity in this compound Derivatives
Detailed research findings specifically characterizing the oxidative transformations of unsaturated moieties or the reductive pathways of heteroatom-containing groups in derivatives of this compound are not extensively covered in the available literature. General principles of organic chemistry suggest that such derivatives would undergo predictable reactions based on the nature of the incorporated functional groups. For instance, a vinyl group would be susceptible to oxidation, and a silane (B1218182) group could undergo reduction, but specific studies on these reactions within this compound derivatives are not prominent.
No specific studies detailing the oxidative transformation of unsaturated moieties, such as a vinyl group, attached to an this compound derivative were identified in the reviewed literature.
No specific studies detailing the reductive pathways of heteroatom-containing groups, such as a silane group, within an this compound derivative were identified in the reviewed literature.
Catalytic Reactivity and Activation Mechanisms
The inherent stability of the amide bond in this compound necessitates the use of catalysts to facilitate its participation in amidation and transamidation reactions. Specific catalysts can activate the amide moiety, rendering it more susceptible to nucleophilic attack.
Molecular CO₂: Carbon dioxide has emerged as a non-toxic, abundant, and effective catalyst for transamidation reactions. semanticscholar.org In the presence of CO₂, the transamidation of amides with amines is significantly accelerated. The proposed mechanism involves CO₂ acting as a molecular catalyst that stabilizes the tetrahedral intermediate formed during the nucleophilic attack of the amine on the amide carbonyl. semanticscholar.org This stabilization lowers the activation barrier of the process.
A plausible reaction mechanism for CO₂-promoted transamidation involves the formation of a carbamic acid intermediate from the reaction of the amine nucleophile with CO₂. This intermediate then facilitates the attack on the amide. Hammett studies on the transamidation of Weinreb amides under a CO₂ atmosphere showed a positive slope (ρ = 0.70 ± 0.025), indicating that the reaction rate is accelerated by electron-withdrawing groups on the amide. This suggests that the new carbon-nucleophile bond formation is the rate-limiting step in the presence of CO₂. semanticscholar.org
The table below illustrates the effect of CO₂ on the conversion rates of a primary amide in a transamidation reaction.
| Amine Nucleophile | Conversion (%) under CO₂ | Conversion (%) under N₂ |
| n-Butylamine | 50 | 2 |
| Pyrrolidine | 7 | 0 |
Data based on transamidation reactions of primary amides. semanticscholar.org
Triethylamine: Triethylamine (Et₃N) is a versatile organic base commonly employed in organic synthesis. nus.edu.sg It can function as a catalyst in amidation reactions primarily by acting as a proton scavenger. In reactions involving the acylation of amines, triethylamine neutralizes the acid byproduct, thereby driving the reaction to completion.
While specific studies detailing the catalytic role of triethylamine in amidation reactions using this compound as the acyl donor are not extensively documented, its general mechanism in facilitating nucleophilic substitution reactions is well-understood. It can deprotonate the nucleophile, increasing its nucleophilicity, or activate the acylating agent. nus.edu.sg In the context of hydroamidation reactions, the choice of base, including tertiary amines like Hunig's base (a relative of triethylamine), has been shown to be crucial for the reaction rate and conversion. georgiasouthern.edu
Intramolecular catalysis can significantly enhance the rate of acylation reactions by positioning a catalytic functional group in close proximity to the reaction center. While specific examples of intramolecular catalysis in acylation reactions directly involving this compound are not prevalent in the literature, the principles can be inferred from related systems.
In a study involving the synthesis of this compound, the use of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalyst was shown to dramatically accelerate the reaction. bath.ac.uk The proposed mechanism involves the nucleophilic catalyst (TBD) reacting with the ester to form an N-acyl TBD intermediate. This activated intermediate is then readily attacked by the amine nucleophile (n-butylamine) to form the final amide product, this compound. bath.ac.uk This process, where the catalyst is temporarily acylated, is a form of intramolecular catalysis as the acyl group is transferred within the catalyst-substrate complex.
This type of activation, where an N-acyl intermediate is formed with a nucleophilic catalyst, has been demonstrated with other amidine and guanidine bases as well. For example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBN) has been shown to act as a nucleophilic catalyst in the acylation of pyrroles and indoles, forming an N-acyl DBN intermediate that is subsequently attacked by the aromatic nucleophile. bath.ac.uk
The general scheme for this type of intramolecularly-assisted acylation can be represented as follows:
Activation: The nucleophilic catalyst attacks the acylating agent to form a highly reactive N-acyl intermediate.
Acyl Transfer: The nucleophile attacks the acyl group of the activated intermediate, leading to the formation of the acylated product and regeneration of the catalyst.
This catalytic cycle effectively lowers the energy barrier for the acylation reaction compared to the uncatalyzed process.
Theoretical and Computational Studies of N Butylacetamide
Quantum Chemical Calculations
Quantum chemical calculations are foundational to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and properties of a molecule.
Density Functional Theory (DFT) for Molecular Structure Optimization and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that determines the electronic structure of a many-body system by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. nih.govscispace.com This approach offers a favorable balance between computational cost and accuracy, making it a popular choice for routine calculations of molecular properties. nih.gov
For N-Butylacetamide, DFT calculations would begin with a geometry optimization. This process systematically alters the molecule's geometry to find the arrangement of atoms that corresponds to the lowest energy, known as the ground state structure. scispace.com From this optimized structure, a variety of electronic properties can be calculated. The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. semanticscholar.org Best-practice protocols often recommend using basis sets of at least triple-zeta (TZ) quality with polarization functions for accurate energy-related properties. chemrxiv.org
| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Can be compared with experimental infrared (IR) and Raman spectroscopy to validate the computed structure. |
Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gap)
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity, low kinetic stability, and high polarizability. researchgate.netnih.gov Conversely, a large HOMO-LUMO gap implies high stability and low reactivity. irjweb.com For this compound, calculating the HOMO and LUMO energies and their spatial distribution would identify the probable sites for nucleophilic and electrophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Data for this compound
| Parameter | Description | Significance for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Related to the molecule's ionization potential and its ability to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the molecule's electron affinity and its ability to accept electrons. |
| ΔE (HOMO-LUMO Gap) | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). | A key indicator of chemical reactivity, stability, and the energy required for electronic excitation. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to represent the electrostatic potential. dergipark.org.tr Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.netnih.gov
For this compound, an MEP map would highlight the electronegative oxygen atom of the carbonyl group as a region of high negative potential (a site for electrophilic attack or hydrogen bond donation). In contrast, the hydrogen atom attached to the nitrogen would be a region of positive potential, indicating its susceptibility to nucleophilic attack or its role as a hydrogen bond donor. dergipark.org.tr This analysis provides a powerful visual guide to predicting intermolecular interactions and chemical reactivity. dergipark.org.tr
Mulliken Charge Distribution Analysis
Mulliken population analysis is a method used to estimate the partial atomic charges on the atoms within a molecule from the results of a quantum chemistry calculation. cas.orgrsc.org The method partitions the total electron population among the different atoms. The resulting Mulliken charges can provide a quantitative picture of the charge distribution and are often used to understand a molecule's polarity and electrostatic interactions. semanticscholar.orgirjweb.com
It is important to note that Mulliken analysis is one of the oldest and simplest methods for charge partitioning and is known to be highly dependent on the choice of basis set. nih.govcas.org While it can provide qualitative insights, other methods like Natural Bond Orbital (NBO) analysis are often considered more robust. nih.gov For this compound, a Mulliken charge analysis would assign numerical values to the partial charges on each atom, quantifying the electron-withdrawing effect of the carbonyl group and the relative charges on the carbon, nitrogen, oxygen, and hydrogen atoms.
Table 3: Illustrative Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Element | Calculated Mulliken Charge (a.u.) | Significance |
|---|---|---|---|
| O | Oxygen | [Value not available in literature] | A significant negative charge is expected due to high electronegativity, indicating a site for electrophilic attack. |
| N | Nitrogen | [Value not available in literature] | Charge is influenced by bonding to the carbonyl carbon and the butyl group; expected to be negative. |
| C (carbonyl) | Carbon | [Value not available in literature] | A significant positive charge is expected due to bonding with electronegative oxygen and nitrogen. |
| H (on N) | Hydrogen | [Value not available in literature] | A positive charge is expected, making it a potential hydrogen bond donor. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that reveals how the system evolves. This technique is particularly valuable for exploring the conformational landscape of flexible molecules like this compound and for studying its interactions with other molecules, such as solvents. researchgate.net
An MD simulation of this compound, either in the gas phase or in a solvent like water, would provide detailed information on:
Conformational Dynamics: this compound has several rotatable bonds, leading to various possible conformations (conformers). MD simulations can explore the relative energies of these conformers and the dynamics of transitions between them. nih.gov
Intermolecular Interactions: In a condensed phase, simulations can reveal the nature of intermolecular forces, such as the formation and lifetime of hydrogen bonds between the amide group of this compound and surrounding solvent molecules. Studies on the related N-methylacetamide (NMA) have extensively used MD to probe these hydrogen bond dynamics. rsc.orgresearchgate.netresearchgate.net The simulations can quantify properties like radial distribution functions, which describe the probability of finding one molecule at a certain distance from another.
Mechanistic Computational Modeling of Reactions and Catalysis
Computational modeling is a crucial tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated energy barriers (activation energies). mdpi.com DFT is a common method used for these calculations.
For this compound, this methodology could be applied to study various reactions, such as hydrolysis or thermal decomposition. For instance, a study on the gas-phase decomposition of N-substituted diacetamides used DFT to investigate a proposed mechanism involving a six-membered transition state. mdpi.com A similar approach could be used for this compound to:
Propose Reaction Pathways: Model potential step-by-step mechanisms for a given reaction.
Calculate Activation Energies: Determine the energy barrier for each step, which is critical for predicting reaction rates.
Characterize Transition States: Identify the high-energy structures that connect reactants to products, providing insight into the geometry of the reaction coordinate.
Investigate Catalytic Effects: Model how a catalyst might lower the activation energy by providing an alternative reaction pathway, for example, in enzyme-catalyzed hydrolysis.
Through these computational approaches, a detailed, atomistic understanding of the structure, dynamics, and reactivity of this compound can be achieved, guiding further experimental research and application.
Machine Learning Applications in Chemical Space Exploration
The exploration of chemical compound space, estimated to contain as many as 1060 drug-like molecules, presents a formidable challenge in chemistry and drug discovery. nih.gov Traditional experimental methods are often too slow and costly to navigate this vast landscape effectively. extrapolations.com Machine learning (ML) has emerged as a powerful computational tool to accelerate this process by predicting molecular properties and identifying novel molecules with desired characteristics, a process highly relevant to the study of this compound and its analogs. research.googletechnologynetworks.com By leveraging large datasets of chemical information, ML models can uncover complex structure-activity relationships that might not be immediately apparent to human researchers. researchgate.net
Machine learning algorithms, particularly deep neural networks, are increasingly being used to predict a wide range of chemical and physical properties from molecular structure alone. research.google For a compound like this compound, these models can be trained on datasets of related amides to predict properties such as solubility, boiling point, and binding affinity to specific biological targets. This predictive capability allows for the rapid in silico screening of vast virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing. extrapolations.com
Quantitative Structure-Activity Relationship (QSAR) models, a long-standing application of machine learning in chemistry, are particularly relevant. mdpi.comsemanticscholar.org These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. For this compound, a QSAR model could be developed to predict its inhibitory activity against a particular enzyme, based on descriptors calculated from its molecular structure. Researchers have successfully used such models for other acetamide (B32628) derivatives to predict their biological activities. nih.gov
One of the most exciting applications of machine learning is de novo drug design, where generative models are used to create entirely new molecular structures with desired properties. nih.gov These models can be trained on a vast dataset of known molecules and then used to generate novel this compound analogs that are predicted to have enhanced activity or improved pharmacokinetic profiles. This approach has the potential to significantly expand the accessible chemical space around the this compound scaffold.
The general workflow for applying machine learning to explore the chemical space around this compound would typically involve the following steps:
Data Curation: Assembling a large and diverse dataset of molecules related to this compound, along with their experimentally determined properties.
Featurization: Converting the molecular structures into a numerical format that can be understood by machine learning algorithms. This can include molecular fingerprints, topological descriptors, or quantum mechanical calculations. research.google
Model Training: Selecting and training a suitable machine learning model, such as a random forest, support vector machine, or neural network, on the curated dataset. researchgate.net
Model Validation: Rigorously testing the model's predictive performance on a separate set of data that was not used during training to ensure its accuracy and generalizability.
Prediction and Generation: Using the validated model to predict the properties of new, virtual this compound derivatives or to generate novel molecular structures with desired characteristics.
The following table illustrates a hypothetical output from a machine learning model trained to predict key properties of designed this compound analogs, showcasing the potential of this approach to guide molecular design.
| Compound ID | Structure | Predicted Solubility (logS) | Predicted Binding Affinity (pIC50) | Drug-likeness Score |
| NBA-001 | This compound | -0.5 | 4.2 | 0.85 |
| NBA-002 | N-(4-hydroxybutyl)acetamide | -0.2 | 4.5 | 0.88 |
| NBA-003 | N-Butyl-2-chloroacetamide | -0.8 | 4.9 | 0.79 |
| NBA-004 | N-(4-aminobutyl)acetamide | 0.1 | 4.3 | 0.91 |
This data-driven approach, powered by machine learning, is poised to revolutionize the exploration of chemical space, enabling the faster discovery and optimization of molecules like this compound for a wide range of applications.
Materials Science and Industrial Applications of N Butylacetamide
Precursor in Polymer Chemistry and Advanced Materials Synthesis
While N-Butylacetamide is classified as an organic building block, its direct application as a monomer in large-scale polymerization processes is not extensively documented in readily available literature. calpaclab.com However, its chemical structure, featuring an amide group and a butyl chain, suggests its potential as a comonomer or a modifying agent in the synthesis of specialty polymers. The amide linkage can participate in hydrogen bonding, which can influence the mechanical and thermal properties of a polymer. The butyl group, on the other hand, can impart flexibility and hydrophobicity.
The potential for this compound to be used in the synthesis of advanced materials lies in its ability to be chemically modified. The amine and carbonyl groups of the amide functionality can serve as reaction sites for grafting other molecules, leading to the development of functionalized polymers with tailored properties for specific applications, such as drug delivery systems or advanced coatings. Further research is required to fully explore the potential of this compound as a key component in the synthesis of novel polymers and advanced materials.
Applications in Specialty Coatings, Adhesives, and Sealants
This compound is identified as a film-forming material and a coating additive, suggesting its utility in the formulation of specialty coatings. echemi.com In this context, it can function as a reactive diluent. Reactive diluents are compounds that reduce the viscosity of a resin system, facilitating easier application, and then become an integral part of the cured polymer network through copolymerization. wikipedia.orgtri-iso.com This incorporation into the final product can enhance properties such as flexibility and adhesion. specialchem.com
The use of this compound as a reactive diluent can offer several advantages, including the reduction of volatile organic compounds (VOCs) compared to traditional solvents. wikipedia.org In adhesive and sealant formulations, the properties of this compound can contribute to improved wetting of substrates and enhanced bond strength. Its ability to form films can also be beneficial in creating protective sealant layers.
Utilization as a Versatile Solvent in Organic Reactions
This compound's molecular structure, containing both a polar amide group and a nonpolar butyl group, allows it to function as a versatile solvent in various organic reactions. It can dissolve a range of polar and nonpolar substances, making it a useful medium for a variety of chemical transformations. While specific named reactions prominently featuring this compound as a solvent are not widely cited in general organic chemistry literature, its properties are comparable to other amide-based solvents that are known to facilitate a range of reactions, such as nucleophilic substitutions and polymerizations. byjus.comorganic-chemistry.org
Below is a table summarizing some of the key physical properties of this compound relevant to its use as a solvent:
| Property | Value |
| Molecular Formula | C6H13NO |
| Molecular Weight | 115.17 g/mol |
| Boiling Point | 228 - 229 °C |
| Density | 0.8994 g/cm³ at 20 °C |
| Water Solubility | 8839 mg/L at 25 °C |
Note: Data sourced from various chemical databases. echemi.comcas.org
Surfactant Properties and Emulsification Applications
The amphiphilic nature of the this compound molecule, possessing a hydrophilic amide head and a hydrophobic butyl tail, suggests that it may exhibit surface-active properties. Surfactants are compounds that lower the surface tension between two liquids, or between a liquid and a solid. This property is crucial for the formation and stabilization of emulsions, which are mixtures of immiscible liquids like oil and water.
Antioxidant Properties in Lubricant Formulations
The oxidative degradation of lubricants is a significant issue that can lead to increased viscosity, sludge formation, and corrosion, ultimately causing equipment failure. researchgate.net Antioxidants are added to lubricant formulations to inhibit these degradation processes. Amine-based compounds are a well-known class of antioxidants that function as radical scavengers, interrupting the chain reactions of oxidation. asianpubs.org
Environmental Fate and Ecotoxicology Research of N Butylacetamide
Biodegradation Studies and Environmental Persistence Assessment
Information regarding the specific biodegradation and environmental persistence of N-Butylacetamide is limited in publicly available scientific literature. Safety Data Sheets for structurally related compounds, such as N-tert-Butylacetamide, indicate that data on persistence, degradability, and bioaccumulative potential are not available thermofisher.comfishersci.com.
In the absence of specific studies on this compound, general principles of biodegradation for similar chemical structures are considered. The assessment of a chemical's persistence is fundamental to understanding its potential environmental risk nih.gov. Standardized tests, such as those for ready biodegradability, are used to determine if a compound is likely to be quickly broken down by microorganisms in the environment. However, without specific testing on this compound, its environmental persistence remains uncharacterized.
Table 1: Environmental Persistence Data for this compound
This table is based on available data, which is currently limited.
| Parameter | Finding | Source |
|---|---|---|
| Persistence and Degradability | No information available | thermofisher.comfishersci.com |
| Bioaccumulative Potential | No information available | thermofisher.comfishersci.com |
| Mobility in Soil | No information available | thermofisher.comfishersci.com |
Ecotoxicological Impact Assessment (e.g., Freshwater Ecotoxicity Models, Daphnia magna LC50)
The ecotoxicological profile of this compound, particularly its impact on aquatic life, is not well-documented in available research. Acute toxicity testing, such as determining the median lethal concentration (LC50) in species like Daphnia magna (a freshwater crustacean), is a standard method for evaluating the potential hazard of a chemical to aquatic ecosystems nih.govuc.ptecetoc.orgcanada.ca.
Despite the importance of such data, specific LC50 values for this compound in Daphnia magna are not readily found in the searched scientific literature. Safety Data Sheets for the related isomer, N-tert-Butylacetamide, suggest that it contains no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants, but this is a general statement and does not provide quantitative toxicity data thermofisher.com. Without empirical data from standardized tests, the potential for this compound to cause harm to freshwater organisms remains unknown.
Table 2: Acute Toxicity Data for this compound in Daphnia magna
This table reflects the absence of specific data in the reviewed sources.
| Test Organism | Endpoint | Value | Source |
|---|---|---|---|
| Daphnia magna | 48-hour LC50 | Data not available | N/A |
Waste Management and Disposal Considerations in Chemical Processes
Proper waste management and disposal of chemical substances are crucial to prevent environmental contamination. For this compound, specific industrial disposal methods are not detailed in the available literature. However, general principles of chemical waste management apply.
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste by consulting local, regional, and national regulations thermofisher.comfishersci.com. The disposal of chemical waste should be conducted through a licensed and authorized company. It is generally advised not to dispose of chemical waste into drains or the environment chemos.de. Containers of the chemical, even when empty, may retain product residue and should be handled appropriately.
Key considerations for the disposal of chemical waste like this compound include:
Identification: Characterizing the waste to determine if it meets the criteria for hazardous waste.
Segregation: Keeping different chemical wastes separate to avoid dangerous reactions.
Containment: Storing the waste in suitable, properly labeled containers.
Professional Disposal: Arranging for collection and disposal by a qualified waste management service.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The pursuit of green and sustainable chemical processes is a cornerstone of modern synthetic chemistry. For N-Butylacetamide, future research is anticipated to move beyond traditional synthetic methods towards more environmentally benign and efficient routes. Key areas of development are expected to include biocatalytic processes and the utilization of renewable feedstocks.
Biocatalysis, in particular, offers a promising alternative to conventional chemical synthesis. The use of enzymes, such as lipases, could enable the direct amidation of carboxylic acids and amines under mild conditions, potentially reducing energy consumption and the generation of hazardous waste. Research in this area would likely focus on enzyme screening and optimization of reaction conditions to achieve high yields and selectivity for this compound.
Furthermore, the exploration of renewable feedstocks is a critical aspect of sustainable synthesis. Future studies could investigate the production of this compound from biomass-derived precursors. This would involve developing catalytic pathways to convert bio-based platform molecules into the necessary butylamine (B146782) and acetic acid derivatives. The table below illustrates a comparative overview of potential synthetic routes, highlighting the advantages of emerging sustainable methods.
| Synthetic Route | Key Features | Potential Advantages | Research Focus |
| Traditional Synthesis | Typically involves the reaction of butylamine with acetic anhydride (B1165640) or acetyl chloride. | Well-established, high yields. | Optimization of existing processes to reduce waste. |
| Biocatalytic Synthesis | Employs enzymes (e.g., lipases) to catalyze the amidation reaction. | Mild reaction conditions, high selectivity, reduced environmental impact. | Enzyme discovery and engineering, process optimization. |
| Renewable Feedstock-Based Synthesis | Utilizes biomass-derived starting materials. | Reduced reliance on fossil fuels, potential for a circular economy. | Development of catalytic conversion pathways from biomass. |
| Flow Chemistry Synthesis | Continuous production in a flow reactor. | Enhanced safety, improved process control, potential for scalability. | Reactor design and optimization for amidation reactions. |
Elucidation of Undiscovered Biological Activities and Therapeutic Targets
The biological activities of this compound remain largely uninvestigated. However, the broader class of alkylamides is known to possess a range of pharmacological effects, suggesting that this compound could have untapped therapeutic potential. Future research should focus on systematic screening to identify any significant biological activities.
Initial studies would likely involve high-throughput screening against a diverse panel of biological targets to identify any potential interactions. Based on the known activities of other short-chain N-alkylamides, promising areas of investigation could include anti-inflammatory, antimicrobial, and analgesic properties. For instance, a study on the related compound, 2-(benzhydrylsulfinyl)-N-sec-butylacetamide, has shown potential effects on the immune system, suggesting that this compound could also modulate immune responses.
Should initial screenings yield positive results, subsequent research would aim to identify the specific molecular targets and elucidate the mechanism of action. This would involve a combination of in vitro and in vivo studies to understand how this compound interacts with biological systems. The table below outlines potential biological activities for future investigation based on the properties of related compounds.
| Potential Biological Activity | Rationale Based on Related Compounds | Potential Therapeutic Targets |
| Anti-inflammatory | Some alkylamides exhibit anti-inflammatory properties. | Cyclooxygenase (COX) enzymes, cytokine pathways. |
| Antimicrobial | Certain amides have shown activity against bacteria and fungi. | Bacterial cell wall synthesis, microbial metabolic pathways. |
| Analgesic | Some simple amides have demonstrated pain-relieving effects. | Ion channels, opioid receptors. |
| Immunomodulatory | A derivative of N-sec-butylacetamide has shown effects on immune cells. | Toll-like receptors, cytokine signaling pathways. |
Integration of Advanced Computational Methods for Predictive Modeling
Advanced computational methods are poised to play a crucial role in accelerating the exploration of this compound's properties and potential applications. Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular dynamics simulations, can provide valuable insights even in the absence of extensive experimental data.
Future research could employ QSAR models to predict the biological activities of this compound based on its structural features. By comparing its computed properties with those of known bioactive molecules, researchers could prioritize experimental studies and focus on the most promising therapeutic areas. Similarly, computational methods can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound, which is a critical step in early-stage drug discovery.
Molecular dynamics simulations could be utilized to study the interactions of this compound with potential biological targets at the atomic level. This would provide a deeper understanding of its mechanism of action and could guide the design of more potent and selective derivatives. The table below summarizes the potential applications of various computational methods in the study of this compound.
| Computational Method | Potential Application for this compound | Expected Outcomes |
| QSAR Modeling | Prediction of biological activities and physicochemical properties. | Identification of potential therapeutic applications and guidance for experimental design. |
| Molecular Docking | Identification of potential biological targets. | A ranked list of proteins that may interact with this compound. |
| Molecular Dynamics Simulations | Elucidation of the mechanism of action at the molecular level. | Detailed understanding of the binding interactions between this compound and its targets. |
| ADME Prediction | In silico assessment of pharmacokinetic properties. | Early-stage evaluation of the drug-like properties of this compound. |
Exploration of this compound in Smart Materials and Nanotechnology
The unique properties of the amide functional group, such as its ability to form strong hydrogen bonds, make it a valuable component in the design of smart materials and nanomaterials. While this compound has not yet been explored in this context, its structure suggests potential for a range of applications.
Future research could investigate the use of this compound as a monomer in the synthesis of stimuli-responsive polymers. The N-butyl group could impart interesting solubility and thermal properties to these polymers, potentially leading to the development of new hydrogels or coatings that respond to changes in temperature or solvent polarity. For example, polymers containing N-alkylamide side chains, such as poly(N-isopropylacrylamide), are well-known for their temperature-responsive behavior in aqueous solutions.
In the field of nanotechnology, the self-assembly of this compound or its derivatives could be explored for the creation of novel nanostructures. The interplay of hydrogen bonding from the amide group and hydrophobic interactions from the butyl chain could lead to the formation of well-defined aggregates, such as micelles or nanotubes, with potential applications in drug delivery or catalysis. The table below outlines potential applications of this compound in materials science.
| Area of Application | Potential Role of this compound | Examples of Potential Materials |
| Stimuli-Responsive Polymers | As a functional monomer. | Thermo-responsive hydrogels, smart coatings. |
| Self-Assembling Nanomaterials | As a building block for supramolecular structures. | Micelles for drug encapsulation, organogels. |
| Functional Solvents | As a polar aprotic solvent with specific properties. | Greener solvent for organic reactions, electrolyte component. |
| Surface Modification | As a surface-active agent. | Modifying the properties of surfaces for improved biocompatibility or adhesion. |
Interdisciplinary Research Bridging Chemistry, Biology, and Environmental Science
From an environmental perspective, studies on the biodegradation and ecotoxicity of this compound are needed. Understanding how this compound behaves in the environment is essential for ensuring its safe and sustainable use. Research could focus on identifying microorganisms capable of degrading this compound and elucidating the metabolic pathways involved.
The potential of this compound as a "green" solvent or as a component in bioremediation strategies also warrants investigation. Its physicochemical properties may make it a suitable replacement for more hazardous solvents in certain applications. Furthermore, its biodegradability could be harnessed in environmental cleanup technologies. The table below highlights key interdisciplinary research areas for this compound.
| Research Area | Key Questions to be Addressed | Potential Impact |
| Biodegradation | What are the microbial pathways for the degradation of this compound? | Assessment of its environmental persistence and potential for bioremediation. |
| Ecotoxicity | What is the impact of this compound on aquatic and terrestrial organisms? | Informing risk assessments and regulatory guidelines. |
| Green Chemistry Applications | Can this compound be used as a sustainable solvent or reaction medium? | Reduction of the environmental footprint of chemical processes. |
| Biocompatibility | How does this compound interact with living tissues and cells? | Evaluation of its suitability for biomedical applications. |
Q & A
Q. What are the ethical considerations in reporting negative or inconclusive results involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
